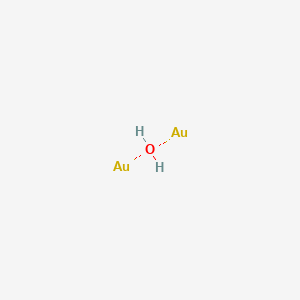

Gold oxide (Au2O)

Description

Significance of Gold Oxides in Advanced Materials Science and Catalysis

For many years, gold was considered chemically inert. aps.org However, groundbreaking studies revealed that nanosized gold particles, particularly when supported on metal oxides, exhibit remarkable catalytic activity for several important reactions. aps.orgacs.org This discovery has positioned gold-based materials as "hot topics" in catalysis, with applications in green organic synthesis, environmental purification, and energy production. researchgate.net

Gold oxides, including the transient species Au₂O, are crucial intermediates in many of these catalytic processes. They play a role in the low-temperature oxidation of carbon monoxide (CO), a reaction vital for applications like pollution control and gas sensors. aps.orgacs.org The catalytic activity is often found at the interface between the gold nanoparticle and the oxide support. acs.org Furthermore, remnants of subsurface gold oxides in oxide-derived gold (OD-Au) electrodes have been shown to enhance the electrochemical reduction of CO₂ to CO, a key reaction for converting greenhouse gases into valuable chemicals. rsc.org In the realm of advanced materials, gold oxides are also investigated for their role in electrocatalysis, such as the oxidation of water, a fundamental process for hydrogen fuel generation. universiteitleiden.nlmiragenews.com

Unique Nature of Gold(I) Oxide as an Unstable and Metastable Compound

Gold(I) oxide is fundamentally an unstable and metastable compound. aps.orgresearchgate.net First-principles calculations based on density-functional theory (DFT) have shown that Au₂O is an endothermic system, meaning its formation requires an input of energy. aps.orgresearchgate.net Its calculated heat of formation is +0.228 eV per formula unit, confirming it is only metastable relative to bulk gold and molecular oxygen. researchgate.net This contrasts sharply with gold(III) oxide (Au₂O₃), which is more stable due to a greater hybridization of gold's 5d and oxygen's 2p electronic states. aps.orgresearchgate.net

Due to this instability, Au₂O decomposes at elevated temperatures. 911metallurgist.com For example, aurous hydrate, a precursor, can be dehydrated to the oxide around 200°C, but the oxide itself decomposes into elemental gold and oxygen at 250°C. 911metallurgist.com

A particularly unique aspect of Au₂O lies in its electronic properties. Depending on the theoretical model used, its character changes. Calculations using the generalized gradient approximation (GGA) predict Au₂O to be metallic, with no band gap. aps.orgresearchgate.net However, when a more sophisticated method known as the screened-exchange local-density approximation (SX-LDA) is used, it is predicted to be a direct narrow-band-gap semiconductor with a band gap of 0.83 eV. aps.orgresearchgate.netresearchgate.net This dual theoretical nature highlights the complex electronic structure of this metastable material.

Historical Context and Evolution of Gold(I) Oxide Investigations

While bulk gold is famously unreactive, early experiments hinted at its ability to participate in chemical reactions under specific conditions. As far back as 1789, it was demonstrated that gold could be used to split water into oxygen and hydrogen, a process that inherently involves the oxidation of the gold surface. universiteitleiden.nl

The direct investigation of gold(I) oxide has a long history, with early preparations described by chemists like Berzelius. 911metallurgist.com These methods often involved the decomposition of a gold(I) salt like aurous chloride with a base, yielding a precipitate described as "aurous oxide." 911metallurgist.com However, these early preparations were often impure and difficult to characterize fully given the technology of the time.

The evolution of research into the 20th and 21st centuries has been driven by the development of advanced analytical and computational techniques. The initial view of gold's inertness was fundamentally challenged by the discovery of its catalytic properties at the nanoscale in the 1980s. acs.orgacs.org This spurred renewed interest in all gold compounds, including its unstable oxides. Modern methods such as X-ray photoelectron spectroscopy (XPS) and DFT calculations have become indispensable for studying transient and metastable species like Au₂O. aps.orgresearchgate.net These tools allow scientists to precisely probe the atomic and electronic structure, stability, and catalytic role of Au₂O, moving from early, qualitative observations to a detailed, quantitative understanding of this unique compound. aps.orgrsc.org

Properties of Gold(I) Oxide (Au₂O)

| Property | Value | Source(s) |

| Chemical Formula | Au₂O | youtube.com |

| Molar Mass | 409.93 g/mol | webqc.orgepa.gov |

| Appearance | Yellowish-brown powder | webqc.org |

| Crystal Structure | Cuprite (B1143424) (cubic) | researchgate.net |

| Calculated Heat of Formation | +0.228 eV / formula unit | researchgate.net |

| Electronic Property | Metallic (predicted by DFT-GGA)Semiconductor (predicted by SX-LDA) | aps.orgresearchgate.net |

| Calculated Band Gap | 0.83 eV (direct gap, via SX-LDA) | aps.orgresearchgate.netresearchgate.net |

Properties

CAS No. |

1303-57-7 |

|---|---|

Molecular Formula |

Au2H2O |

Molecular Weight |

411.948 g/mol |

IUPAC Name |

gold;hydrate |

InChI |

InChI=1S/2Au.H2O/h;;1H2 |

InChI Key |

UOJFGCWSQSLEGV-UHFFFAOYSA-N |

SMILES |

O.[Au].[Au] |

Canonical SMILES |

O.[Au].[Au] |

Other CAS No. |

1303-57-7 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Au₂o

Density Functional Theory (DFT) Studies of Au₂O

Density Functional Theory (DFT) calculations have been a primary tool for investigating the atomic and electronic structure of Au₂O. sydney.edu.auresearchgate.netsemanticscholar.org These computational methods allow for a detailed analysis of the material's properties from a quantum mechanical basis.

Electronic Structure Characterization

The electronic structure dictates the electrical and optical properties of a material. DFT studies have provided significant insights into the electronic nature of Au₂O.

To achieve a more accurate description of the electronic properties, particularly the band gap, methods beyond standard DFT-GGA are necessary. Calculations performed using the screened-exchange local-density approximation (sx-LDA) predict that Au₂O is a direct narrow-band-gap semiconductor. sydney.edu.auresearchgate.net This approach reveals a direct band gap of 0.83 eV. sydney.edu.auresearchgate.netresearchgate.net The opening of this band gap in the sx-LDA calculation is a key difference compared to the metallic result from DFT-GGA. sydney.edu.auresearchgate.net

| Computational Method | Predicted Property | Band Gap (eV) |

| DFT-GGA | Metallic | 0 |

| sx-LDA | Semiconductor | 0.83 |

Analysis of the projected densities of states (PDOS) provides insight into the orbital interactions within Au₂O. There is a notable hybridization of the gold 5d and oxygen 2p states. sydney.edu.auresearchgate.net These interactions are observed in specific energy ranges within the valence band:

-8 to -5 eV: This region features hybridized Au 5d and O 2p states that are predominantly of bonding character. sydney.edu.au

-2 to 0 eV: In this higher energy region of the valence band, there are occupied antibonding states, which also arise from the mixing of Au 5d and O 2p orbitals. sydney.edu.au

Atomic and Geometric Structure Determination

Theoretical calculations are essential for confirming and analyzing the atomic arrangement within the crystal structure of Au₂O.

Computational studies confirm that Au₂O crystallizes in the cuprite (B1143424) structure. sydney.edu.au This structure is defined by a specific arrangement of gold and oxygen atoms within a cubic unit cell. The unit cell contains a total of six atoms. The oxygen atoms establish a body-centered cubic (bcc) lattice. The gold atoms are positioned on the vertices of a tetrahedron surrounding each oxygen atom, which in turn forms a face-centered cubic (fcc) lattice. sydney.edu.au

| Structural Parameter | Description |

| Crystal System | Cubic |

| Structure Type | Cuprite |

| Atoms per Unit Cell | 6 |

| Oxygen Lattice | Body-Centered Cubic (bcc) |

| Gold Lattice | Face-Centered Cubic (fcc) |

| Au-Au Distance | 3.39 Å |

Bond Length and Structural Parameters

Theoretical studies, particularly those employing density-functional theory (DFT) with the generalized gradient approximation (GGA), have been instrumental in determining the structural parameters of gold(I) oxide (Au₂O). aps.orgresearchgate.netsydney.edu.au Calculations have established the equilibrium geometry by minimizing the total energy of the system. sydney.edu.au

The lattice constant for bulk Au₂O is calculated to be 4.80 Å. researchgate.netsydney.edu.au The Au-O nearest-neighbor distance is 2.08 Å. researchgate.netsydney.edu.au The closest distance between two gold atoms in the structure is 3.39 Å, which is notably larger than the theoretical value of 2.95 Å in bulk face-centered cubic (fcc) gold. researchgate.netsydney.edu.au

| Parameter | Calculated Value (Å) |

|---|---|

| Lattice Constant (a₀) | 4.80 |

| Au-O Bond Length | 2.08 |

| Nearest Au-Au Distance | 3.39 |

| Nearest Au-Au Distance (Bulk Gold) | 2.95 |

Energetic Stability and Metastability within Gold-Oxygen Systems

The heat of formation is a crucial indicator of a compound's thermodynamic stability. For gold(I) oxide, first-principles calculations have determined the heat of formation to be a positive value of 0.228 eV per stoichiometric unit. researchgate.net This positive value signifies an endothermic process, indicating that energy is absorbed during its formation from the constituent elements (gold and oxygen). researchgate.net Consequently, Au₂O is considered an endothermic and metastable system. aps.orgresearchgate.netresearchgate.net There are no experimental values for the heat of formation of Au₂O to compare with these theoretical findings. researchgate.net

| Compound | Calculated Heat of Formation (eV/unit) | Process Type |

|---|---|---|

| Gold(I) Oxide (Au₂O) | +0.228 | Endothermic |

Computational studies consistently show that gold(III) oxide (Au₂O₃) is thermodynamically more stable than gold(I) oxide (Au₂O). aps.orgresearchgate.netucf.edu This is quantitatively demonstrated by their calculated heats of formation. While Au₂O has a positive heat of formation (+0.228 eV), the calculated value for Au₂O₃ is -0.519 eV, indicating an exothermic process. researchgate.net The negative heat of formation for Au₂O₃ signifies that it is a stable compound relative to its elements, whereas Au₂O is only metastable with respect to bulk gold and molecular oxygen. researchgate.net The greater stability of Au₂O₃ is attributed to a more significant hybridization of Au 5d and O 2p states throughout its valence-band region compared to Au₂O. aps.orgresearchgate.net

The stability of any metal oxide, including those of gold, is not fixed but depends on environmental conditions such as temperature and oxygen partial pressure. The Gibbs free energy of formation (ΔG°), which accounts for both enthalpy and entropy, is the definitive measure of stability under specific conditions. researchgate.net For the gold-oxygen system, the relative stability of different stoichiometries (like Au₂O vs. Au₂O₃) can change with the atmosphere. sydney.edu.au

At higher potentials and oxygen pressures, bulk oxide phases like Au₂O₃ are favored to form. acs.org Theoretical calculations consider the effect of temperature and O₂ pressure on the stability of gold oxides by analyzing the chemical potential of the oxygen molecule and the vibrational contributions to the free energy of the oxides and bulk gold. researchgate.net This dependence means that while Au₂O is metastable under standard conditions, specific atmospheric conditions could theoretically favor its formation or influence its decomposition pathway, though it remains less stable than Au₂O₃ in most practical environments. researchgate.netucf.edu

Vibrational Mode Analysis

Vibrational mode analysis provides insight into the dynamic stability and phonon properties of a crystal lattice. For Au₂O, the zone-center (Γ-point) normal vibrational modes have been calculated using density-functional theory. researchgate.net This analysis is part of a comprehensive theoretical investigation into the compound's properties. researchgate.net When comparing the vibrational spectra of the two primary gold oxides, it was found that the highest-energy, oxygen-related normal vibrational mode is slightly lower in Au₂O as compared to Au₂O₃. aps.orgresearchgate.net

Cluster Anion Studies: Insights into Size, Stoichiometry, and Charging Effects

Gas-phase studies of gold oxide cluster anions (AuₘOₓ⁻) provide a bottom-up approach to understanding the intrinsic properties of gold-oxygen interactions, free from the complexities of bulk surfaces and supports. These studies offer precise control over the cluster's size (number of gold atoms, m), stoichiometry (oxygen content, x), and charge state.

Systematic searches for the structures of Au₁₋₅Oₓ⁻/+/⁰ clusters using genetic algorithms coupled with DFT have shown that reactivity is highly site-dependent. nih.gov Clusters that feature an -O-Au- structural motif show a distinct preference for O₂ adsorption. nih.gov The charge state of these small gold oxide clusters plays a determinative role in the strength of the interaction and the degree of activation of an adsorbed O₂ molecule. nih.gov

Key findings from these cluster studies are summarized below:

Anionic Clusters (AuₘOₓ⁻) : In anionic clusters, the interaction between an incoming O₂ molecule and the -O-Au- active site is strong, leading to a chemical reaction involving significant electron transfer from the cluster to the O₂ molecule. nih.gov This transfer of charge populates the π* anti-bonding orbitals of the adsorbed oxygen, significantly activating the O-O bond and priming it for dissociation. nih.gov The adsorbed O₂ units on these anionic clusters accumulate more than 0.6 a.u. of negative charge. nih.gov

Neutral and Cationic Clusters (AuₘOₓ⁰, AuₘOₓ⁺) : For neutral and cationic gold oxide clusters, the adsorption of O₂ on the -O-Au- site is better described as an electrostatic interaction. nih.gov Cationic clusters, in particular, can feature a highly concentrated positive charge on the gold atom of the active site. nih.gov This leads to strong adsorption of the O₂ molecule but results in very little activation of the O-O bond. nih.gov Neutral clusters exhibit behavior intermediate between the anionic and cationic cases, with weak activation of the adsorbed O₂. nih.gov

The table below summarizes the effect of charge on O₂ interaction with small gold oxide clusters.

| Cluster Charge State | Interaction Type | Interaction Strength | Degree of O₂ Activation | Electron Transfer to O₂ |

|---|---|---|---|---|

| Anionic (-) | Chemical Reaction | Strong | High | Significant (e.g., > 0.6 e) |

| Neutral (0) | Electrostatic | Weak-Moderate | Weak | Slight |

| Cationic (+) | Electrostatic | Strong | Very Low / Negligible | Negligible |

These theoretical and computational findings are vital for building a comprehensive, molecular-level understanding of gold oxide chemistry, guiding the interpretation of experimental data and informing the rational design of gold-based catalysts and materials.

Structure and Reactivity of Small Gold Oxide Cluster Anions (e.g., Au₂O⁻(n))

The interaction between small gold oxide cluster anions and other molecules has been a subject of detailed computational and experimental research. nih.gov Studies combining fast-flow reactor mass spectrometry, guided ion beam mass spectrometry, density functional calculations, and molecular dynamics simulations have been used to investigate the reactions of clusters like Au₂,₃Oₙ⁻ (where n=1-5) with carbon monoxide (CO). nih.gov

These investigations reveal that the reactivity is highly dependent on the specific composition of the cluster, emphasizing that "each atom counts". nih.gov For instance, the oxidation of CO is observed only when a peripheral oxygen atom is present in the cluster, although this condition alone is not always sufficient for the reaction to occur. nih.gov Molecular dynamics simulations of the reaction between Au₂O⁻ and CO demonstrate that the peripheral oxygen atom acts as the reactive center, facilitating CO oxidation through a charge-transfer mechanism. researchgate.net

The addition of a single gold atom to a cluster can dramatically alter the reaction pathways. In the case of Au₂Oₙ⁻ reacting with CO, the dominant channels shift from CO oxidation to the association of CO and the replacement of O₂ by CO. nih.gov The propensity for CO to associate with a gold oxide cluster anion is also linked to the energy of the cluster's lowest unoccupied molecular orbital (LUMO) and the binding energy of CO. nih.gov

Global Optimization Techniques for Cluster Structure Prediction

Determining the most stable geometric structure of a chemical cluster is a critical challenge in computational chemistry, as this "global minimum" on the potential energy surface (PES) often corresponds to the structure formed in experiments. osti.govfrontiersin.org The complexity of the PES increases exponentially with the number of atoms, making the search for the global optimal structure a significant hurdle. nih.govijtrd.com

To address this, various global optimization algorithms are employed. These techniques are essential for systematically searching for the lowest-energy isomers of clusters like Au₂O. frontiersin.org Common methods include:

Genetic Algorithms (GA): Inspired by biological evolution, GAs are used to "evolve" a population of candidate structures toward the global minimum. nih.govfrontiersin.org

Basin Hopping (BH): This method transforms the complex potential energy surface to make it easier to find the global minimum. frontiersin.orgfrontiersin.org

Particle Swarm Optimization (PSO): This technique uses a population of candidate solutions that "fly" through the search space to find the optimal structure. frontiersin.org

Artificial Bee Colony (ABC): This algorithm mimics the foraging behavior of honey bees to locate the best solutions. osti.govfrontiersin.org

In the context of gold oxide clusters, an improved genetic algorithm program coupled with the DFT method has been successfully utilized to systematically search for the structures of Au₁₋₅Oₓ⁻/⁺/⁰ (x = 1–4). nih.govbohrium.commdpi.comresearchgate.net Another approach involves a recursive algorithm where an n-sized cluster is built from the optimized geometries of (n-1)-sized clusters, creating trial geometries that are then optimized using gradient-based methods. frontiersin.org These advanced computational strategies are crucial for predicting the stable structures of gold oxide clusters and understanding their properties. nih.gov

Charge-Dependent Interaction and Activation of Adsorbed Oxygen

The charge state of small gold oxide clusters plays a pivotal role in their interaction with and activation of molecular oxygen (O₂). nih.govbohrium.commdpi.comresearchgate.net The reactivity of these clusters toward O₂ is highly site-dependent, with a strong preference for adsorption at -O-Au sites regardless of the cluster's charge state. nih.govmdpi.com However, the strength of this interaction and the degree of O₂ activation are significantly influenced by whether the cluster is anionic, neutral, or cationic. nih.govbohrium.comresearchgate.net

Anionic Clusters: In anionic gold oxide clusters, the interaction between O₂ and the -O-Au site is a chemical reaction involving electron transfer. nih.govbohrium.comresearchgate.net An electron is transferred from the gold cluster to the anti-bonding π* orbital of the O₂ molecule, which significantly weakens the O-O bond and thus "activates" the oxygen. nih.govmdpi.comnih.gov This activation is a key step in catalytic oxidation reactions. mdpi.com

Neutral and Cationic Clusters: For neutral and cationic clusters, the adsorption of O₂ at the -O-Au sites is better described as an electrostatic interaction. nih.govbohrium.comresearchgate.net In cationic clusters, a highly concentrated positive charge on the gold atom of the -O-Au site can strongly adsorb O₂, but it is ineffective at activating it. nih.govbohrium.commdpi.comresearchgate.net This is because the charge transfer that weakens the O-O bond in anionic clusters does not occur. nih.gov

This charge-dependent behavior provides critical insights into the mechanisms of gold-based catalysis, highlighting how the electronic properties of the catalyst can be tuned to enhance performance in oxidation reactions. nih.govbohrium.commdpi.com

Table of Research Findings on O₂ Interaction with Gold Oxide Clusters

| Charge State | Interaction Type with O₂ | O₂ Activation | Mechanism |

|---|---|---|---|

| Anionic | Chemical Reaction | Significant | Electron transfer to O₂ anti-bonding orbital. nih.govmdpi.comnih.gov |

| Neutral | Electrostatic Interaction | Minimal | Lacks significant electron transfer. nih.govbohrium.comresearchgate.net |

| Cationic | Electrostatic Interaction | Negligible | Strong adsorption but no significant activation. nih.govbohrium.commdpi.comresearchgate.net |

Synthesis and Formation Pathways of Au₂o

Chemical Synthesis Methodologies

Several chemical routes have been explored to produce gold(I) oxide, ranging from the dehydration of its corresponding hydroxide to specific reduction and precipitation techniques. These methods aim to control the delicate stability of the Au(I) oxidation state.

One of the fundamental approaches to synthesizing gold(I) oxide involves the dehydration of gold(I) hydroxide (AuOH), also referred to as aurous hydrate. 911metallurgist.com This process requires carefully controlled heating to remove water molecules without inducing the disproportionation of Au₂O into metallic gold and gold(III) oxide (Au₂O₃).

The synthesis can be achieved by heating the precipitated aurous hydrate to a temperature of 200°C. At this temperature, the water of hydration is expelled, yielding gold(I) oxide. 911metallurgist.com However, it is crucial to note that at higher temperatures, specifically at 250°C, Au₂O decomposes into elemental gold and oxygen. 911metallurgist.com This narrow thermal stability window underscores the challenges associated with this synthetic route.

Table 1: Thermal Decomposition of Gold(I) Compounds

| Compound | Process | Temperature (°C) | Products |

|---|---|---|---|

| Aurous Hydrate (AuOH·nH₂O) | Dehydration | 200 | Au₂O + H₂O |

| Gold(I) Oxide (Au₂O) | Decomposition | 250 | Au + O₂ |

A more complex but effective method for preparing pure gold(I) oxide involves the reduction of a gold(III) salt in a controlled manner, followed by precipitation and dehydration. 911metallurgist.com This method avoids the common issue of contamination with metallic gold that can occur in other preparations. 911metallurgist.com

The procedure begins with the reduction of a brom-aurate of potassium solution with sulfur dioxide (SO₂) at a temperature of 0°C. 911metallurgist.com The SO₂ gas is introduced only until the solution becomes colorless, as an excess would lead to the precipitation of metallic gold. 911metallurgist.com Following this reduction, an alkali, such as potash, is added to precipitate aurous hydrate. 911metallurgist.com This precipitate is then agglomerated by boiling, filtered, washed, and subsequently dried by heating to 200°C to yield Au₂O. 911metallurgist.com

Deposition-precipitation is a widely used method for synthesizing highly dispersed gold nanoparticles on metal oxide supports. dtu.dktubitak.gov.tr While the primary goal of this technique is often the production of metallic gold catalysts, the underlying chemical processes can involve the formation of gold oxide species as precursors. tubitak.gov.tr

In a typical deposition-precipitation process, a gold precursor, such as chloroauric acid (HAuCl₄), is dissolved in water, and the pH of the solution is adjusted, often by adding a base. tubitak.gov.tr This change in pH leads to the hydrolysis of the gold precursor and the precipitation of gold hydroxide, typically gold(III) hydroxide (Au(OH)₃), onto the surface of the support material. dtu.dktubitak.gov.tr Subsequent calcination at elevated temperatures is then employed to decompose the gold hydroxide to metallic gold. tubitak.gov.tr While Au₂O is not the typical final product, its formation as a transient intermediate during the thermal decomposition of the precipitated gold hydroxide under controlled conditions is plausible, preceding the final reduction to metallic gold.

Formation as an Intermediate Species

Due to its limited stability, Au₂O often plays a role as a fleeting intermediate in reactions involving other gold oxides or under specific energetic conditions. Its transient nature makes direct observation challenging, often requiring specialized analytical techniques.

The thermal decomposition of gold(III) oxide (Au₂O₃) to metallic gold is not a direct, single-step process. Evidence from advanced analytical techniques has shown that Au₂O is a key intermediate in this reduction pathway. vulcanchem.com

Specifically, time-resolved resonant X-ray emission spectroscopy (RXES) studies have successfully identified and characterized Au₂O during the thermal reduction of Au₂O₃. vulcanchem.com These studies indicate that Au₂O forms at temperatures above 150°C as Au₂O₃ begins to decompose, and it exists transiently before further decomposing to metallic gold at higher temperatures. vulcanchem.com This observation confirms that the reduction of Au(III) to Au(0) proceeds through the Au(I) oxidation state.

Table 2: Key Species in the Thermal Reduction of Au₂O₃

| Species | Chemical Formula | Oxidation State of Gold | Role in Reduction |

|---|---|---|---|

| Gold(III) Oxide | Au₂O₃ | +3 | Starting Material |

| Gold(I) Oxide | Au₂O | +1 | Intermediate |

| Metallic Gold | Au | 0 | Final Product |

The existence of Au₂O is often fleeting and highly dependent on the specific physical and chemical environment. vulcanchem.com As a metastable and endothermic system, it requires specific conditions to form and can readily decompose when those conditions change. researchgate.net For instance, research involving plasma treatments of gold surfaces has suggested the potential for generating various gold oxide species, including Au₂O, as intermediates. vulcanchem.com While oxygen plasma exposure typically favors the more stable Au₂O₃, controlled conditions might allow for the transient formation of Au₂O. vulcanchem.com The inherent instability of gold(I) oxide means it is often a short-lived species in many chemical reactions involving gold and oxygen. vulcanchem.com911metallurgist.com

Shell-to-Core Process in Au₂O₃ Reduction

The reduction of gold(III) oxide (Au₂O₃) can proceed via a shell-to-core mechanism, particularly in the context of nanoparticles. In this process, gold nanoparticles composed of a metallic gold (Au) core and an oxidized shell (Au₂O₃) undergo reduction. scispace.com The reduction process initiates at the outer shell and progresses inward toward the metallic core.

The stability and reduction of this gold oxide shell are influenced by factors such as nanoparticle size and the nature of the supporting substrate. scispace.com For instance, the presence of a reducible substrate like titanium dioxide (TiO₂) can lead to lower gold oxide stability compared to a non-reducible substrate like silicon dioxide (SiO₂). scispace.com This is potentially due to a decomposition process mediated by oxygen vacancies in the TiO₂. scispace.com Thermal treatment is a common method to induce this reduction. Heating to temperatures between 300 K and 550 K can lead to partial or near-complete reduction of the Au₂O₃ shell, depending on the particle size and support material. scispace.com The desorption temperature of oxygen from these preoxidized gold clusters is also size-dependent, with smaller clusters exhibiting stronger oxygen binding. scispace.com

A model describing this structure assumes a spherical nanoparticle with a metallic Au core and an Au₂O₃ shell. scispace.com The analysis of the reduction kinetics and stability often involves techniques like X-ray Photoelectron Spectroscopy (XPS) to probe the chemical states of the gold and oxygen. scispace.com

Thin Film and Nanoparticle Formation

Reactive Sputtering for Gold Oxide Films

Reactive sputtering is a physical vapor deposition (PVD) technique used to synthesize gold oxide thin films. researchgate.net This process takes place in a vacuum chamber where a gold (Au) target is bombarded with energetic ions, typically from an inert gas like argon, causing gold atoms to be ejected or "sputtered." photonexport.com Simultaneously, a reactive gas, in this case, oxygen (O₂), is introduced into the chamber. researchgate.net The sputtered gold atoms react with the oxygen species in the plasma and on the substrate surface to form a gold oxide film. researchgate.net

This method allows for the formation of gold oxides in a highly reactive chemical environment. researchgate.net The properties of the resulting film, such as stoichiometry and thickness, can be controlled by adjusting various sputtering parameters. These parameters include the partial pressure of the oxygen gas, the sputtering power (DC or RF), the substrate temperature, and the deposition time. photonexport.comcjmr.org While gold is generally inert, this high-energy process facilitates its oxidation. researchgate.net

| Sputtering Technique | Description | Typical Reactive Gas | Source |

| Reactive DC Sputtering (DC-R) | Uses a direct current voltage to create plasma. Suitable for conductive targets. | Oxygen (O₂) | photonexport.com |

| Reactive RF Sputtering (RF-R) | Uses a radio frequency voltage, which is suitable for both conductive and insulating targets. | Oxygen (O₂) | photonexport.comcjmr.org |

Electrochemical Deposition Techniques

Electrochemical deposition provides a method for forming gold-containing structures, during which gold oxide can also be formed. nih.gov These techniques involve applying an electrical potential to an electrode within an electrolyte solution containing a gold precursor, such as chloroauric acid (HAuCl₄) or potassium dicyanoaurate(I) (KAu(CN)₂). nih.govingentaconnect.com

While often used to create metallic gold nanoparticles, the process can involve the formation of gold oxides as an associated reaction. nih.govresearchgate.net During cyclic voltammetry used for deposition, an anodic peak can be observed which corresponds to the surface oxidation of the freshly electrodeposited gold. nih.gov Furthermore, anodization of a gold surface in certain electrolytes, like hydrochloric acid (HCl), can lead to the formation of a passivating oxide layer. nih.gov The characteristics of the deposited material are influenced by parameters such as the concentration of the gold salt, the acidity of the solution, the applied potential range, and the number of deposition cycles. nih.govingentaconnect.com

| Parameter | Influence on Deposition | Source |

| Applied Potential | Affects the number density of nanoparticles. More negative potentials can increase density. | ingentaconnect.com |

| Deposition Cycles | Affects the surface coverage of the deposited nanoparticles. | ingentaconnect.com |

| HAuCl₄ Concentration | Influences the size and quantity of the deposited nanoparticles. | nih.gov |

| Solution Acidity | Affects the size and film thickness of the deposited material. | nih.gov |

Oxidation of Gold Surfaces via Electrochemical Processes, Oxygen Plasma, and Ozone

Gold surfaces, despite their noble character, can be oxidized through several highly reactive methods. researchgate.net

Electrochemical Processes: The anodic oxidation of gold can be achieved by applying a sufficiently positive potential to a gold electrode in an aqueous electrolyte. scilit.comscispace.com This process involves the formation of chemisorbed oxygen atoms on the surface, which can develop into a layer of gold oxide, such as auric oxide (Au₂O₃), when it exceeds a monolayer in thickness. scilit.com The onset potential for this oxide growth depends on the pH of the electrolyte. scispace.com In some cases, different types of oxide deposits, including monolayer and hydrous oxide species, can be produced on the metal surface. scispace.com The formation of these surface oxides is a key step that precedes the oxygen evolution reaction on gold electrodes. acs.org

Oxygen Plasma: Exposure of gold surfaces to oxygen plasma is an effective method for forming a surface oxide layer. researchgate.netresearchgate.net This technique is often used for surface cleaning or modification. researchgate.net The reactive oxygen species within the plasma interact with the gold surface, resulting in the formation of a metastable gold oxide, which has been identified as Au₂O₃ with an orthorhombic crystal structure. researchgate.netresearchgate.net This plasma-induced oxidation can cause a marked increase in the surface resistance of a gold film. researchgate.net The resulting oxide is often unstable and can be removed by in-situ annealing or may spontaneously dissociate back to elemental gold over time, even at room temperature. researchgate.netresearchgate.net

Ozone: Gold surfaces can be oxidized by treatment with a combination of ultraviolet (UV) light and ozone (O₃). researchgate.netaip.org This method has been used to produce clean, hydrophilic gold surfaces. aip.org X-ray photoelectron spectroscopy (XPS) analysis of surfaces treated this way reveals the formation of a gold oxide layer. aip.org The oxide layer formed by this process was found to be approximately 17 ± 4 Å thick with an initial stoichiometry corresponding to Au₂O₃. aip.org This oxide was observed to be stable against exposure to ultra-high vacuum as well as water and ethanol rinses. aip.org

| Oxidation Method | Reactant/Process | Resulting Oxide | Key Characteristics | Source |

| Electrochemical | Anodic potential in aqueous electrolyte | Surface oxides (e.g., Au₂O₃, hydrous oxides) | Formation of monolayer or thicker oxide films. | scilit.comscispace.comacs.org |

| Oxygen Plasma | Exposure to O₂ plasma | Metastable Au₂O₃ | Increases surface resistance; oxide can be unstable. | researchgate.netresearchgate.netsamco.co.jpsamcointl.com |

| UV/Ozone | Ultraviolet light and ozone | Au₂O₃ | Forms a stable oxide layer (~17 Å thick). | aip.org |

Reactivity and Catalytic Mechanisms Involving Au₂o

Catalytic Oxidation Reactions

Gold oxide clusters, including Au₂O, have demonstrated significant efficacy in catalyzing the oxidation of various small molecules. nih.gov The unique electronic structure of gold, when in an oxidized state, facilitates reaction pathways that are not accessible with bulk, metallic gold. youtube.com The interaction between gold and the underlying support material is also crucial, as it can influence the charge state and stability of the active gold oxide species. fudan.edu.cn

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a benchmark reaction in catalysis, and gold-based catalysts, where gold oxides are often implicated as the active species, have shown remarkable activity, even at low temperatures. fudan.edu.cnnih.gov The mechanism of this reaction is complex and highly dependent on the state of the gold catalyst.

Gold oxide facilitates CO oxidation by providing active sites for the adsorption and activation of both CO and oxygen. The charge state of the gold oxide cluster plays a pivotal role in this process. For instance, cationic gold oxide clusters are driven to oxidize CO by the large energy gain from the adsorption of CO molecules. acs.orgnih.gov In some systems, a dual-site mechanism is proposed where CO adsorbs and is activated on the gold particles, while oxygen is activated at the interface between the gold and the support material. rsc.orgacs.org

The interaction is not always straightforward. On some supports, CO adsorption on gold is weak and reversible. acs.org However, the formation of surface gold oxides under reaction conditions is considered a likely scenario in industrial applications, suggesting their direct involvement in the catalytic cycle. nih.gov Studies have shown that for cationic gold species, the oxidation of one CO molecule can be promoted by the binding of a second, making the reaction self-promoting at higher CO pressures. acs.org

The specific structure of the gold oxide species is critical to its function. In anionic gold oxide clusters such as Au₂O⁻, the peripheral oxygen atoms act as the primary reactive centers for CO oxidation. acs.org The reaction is understood to proceed via a charge-transfer mechanism. acs.org

A general mechanism proposed for anionic gold oxides involves several key steps researchgate.net:

Complex Formation : A CO molecule initially forms a weak bond with the gold oxide cluster.

Charge Transfer : An electron is transferred from the cluster to the CO molecule. This leads to the formation of a structure containing a CO₂ subunit.

Product Release : The CO₂ molecule is released, and the charge is transferred back to the gold cluster.

This process, where the reactant from the gas phase interacts directly with an adsorbed species, is characteristic of an Eley-Rideal (ER)-like mechanism. acs.orgnih.gov This mechanism is also considered valid for other anionic gold oxides beyond the dimer. researchgate.net

The oxidation state of gold and the process of electron transfer are central to the catalytic activity of Au₂O in CO oxidation. There is an ongoing scientific discussion regarding the precise charge state of the most active gold species, with evidence supporting roles for both cationic (Au⁺, Au³⁺) and anionic (Au⁻) gold. osti.govacs.org

Cationic Species : Cationic gold centers are also considered essential for high CO oxidation efficiency, particularly on supports like iron oxide (Fe₂O₃). acs.orgresearchgate.net For cationic clusters, the strong binding energy of CO is the primary driving force for the reaction. acs.orgnih.gov However, some studies suggest that cationic gold can be reduced to metallic gold by exposure to CO, which may lead to catalyst deactivation or "poisoning". acs.orgosti.gov

The transfer of electrons can also occur from the support material to the gold nanoparticles, creating a partial negative charge on the gold that can activate CO oxidation at room temperature. osti.govacs.org This highlights the synergistic relationship between the gold oxide and its support.

| Charge State | Primary Driving Force | Proposed Mechanism | Key Features |

|---|---|---|---|

| Anionic (e.g., Au₂O⁻) | Charge transfer | Eley-Rideal (ER)-like | Peripheral oxygen atoms act as reactive centers; electron transfer from O⁻ to CO activates the reaction. acs.orgresearchgate.net |

| Cationic (e.g., Au₂O⁺) | High CO adsorption energy | Eley-Rideal (ER)-like and Langmuir-Hinshelwood (LH)-like | Reaction is driven by strong CO binding; can be self-promoting at high CO pressures. acs.orgnih.gov |

Gold-based catalysts, where gold oxides are potential active intermediates, also show promise for the selective oxidation of methane (CH₄). This is a highly sought-after reaction for converting natural gas into more valuable chemicals like methanol (CH₃OH) and acetic acid (CH₃COOH). whiterose.ac.uk Research has indicated that specific gold clusters can effectively catalyze methane oxidation. researchgate.net

In these reactions, it is proposed that an oxygenated species on the catalyst surface reacts with a methyl group formed from methane. youtube.com This suggests that gold oxide species could play a direct role in activating methane and facilitating the insertion of oxygen to form the desired products.

The catalytic utility of gold oxides extends beyond CO and methane to a range of other small molecules. Supported gold catalysts are effective in various mild chemical processes and selective transformations. fudan.edu.cn

Decades of research have confirmed the important role of gold and gold oxide clusters in the catalytic oxidation of small molecules, with a particular focus on the mechanisms of oxygen adsorption and activation. nih.gov Applications include the oxidation of volatile organic compounds and soot particles, which are significant environmental pollutants. nih.gov Furthermore, gold catalysts are used in the oxidation of hydrogen (H₂), where the mechanism of oxygen activation is believed to be similar to that in CO oxidation. trinity.edu This versatility makes gold oxide a subject of continuing research for developing greener and more efficient chemical processes. fudan.edu.cn

| Molecule | Primary Product(s) | Significance |

|---|---|---|

| Carbon Monoxide (CO) | Carbon Dioxide (CO₂) | Pollution control, purification of hydrogen streams. fudan.edu.cnnih.gov |

| Methane (CH₄) | Methanol (CH₃OH), Acetic Acid (CH₃COOH) | Valorization of natural gas. whiterose.ac.ukyoutube.com |

| Hydrogen (H₂) | Water (H₂O) | Fundamental catalysis studies, preferential oxidation reactions. trinity.edu |

| Benzylamines | Imines | Synthesis of nitrogen-containing functional molecules for pharmaceuticals and agrochemicals. acs.org |

| Epoxides, N-oxides, Sulfoxides | Alkenes, corresponding deoxygenated products | Green chemical synthesis via deoxygenation reactions. fudan.edu.cn |

Carbon Monoxide (CO) Oxidation

Carbon Dioxide (CO₂) Reduction Catalysis

Gold oxide plays a significant role in the catalytic reduction of carbon dioxide (CO₂), a process of great interest for converting a greenhouse gas into valuable chemical feedstocks. The presence of gold oxide species, even as remnants, can substantially alter the catalytic activity and efficiency of gold-based catalysts in these reactions.

Electrochemical Reduction of CO₂ to Carbon Monoxide (CO)

Gold is recognized as an effective electrocatalyst for the selective reduction of CO₂ to carbon monoxide (CO). nih.govacs.org However, the performance of gold catalysts is highly dependent on their preparation and surface properties. osti.gov Nanostructured gold catalysts, ranging from nanoparticles to layered films, have been investigated for the direct electrochemical conversion of CO₂ to CO. researchgate.net The selectivity for CO formation has been observed to increase with the amount of gold, reaching a saturation point at the morphological transition from aggregated clusters to a layered film. researchgate.net

Surface oxide-derived nanoporous gold catalysts have demonstrated particularly high performance for the electrochemical CO₂-to-CO conversion. osti.govacs.org These catalysts can achieve Faradaic efficiencies for CO exceeding 90% at very low overpotentials. osti.govacs.org The improved performance is a result of a smaller overpotential for the CO₂-to-CO reduction and a simultaneous suppression of the competing hydrogen evolution reaction. acs.org

Table 1: Performance of Gold-Based Catalysts in Electrochemical CO₂ Reduction

| Catalyst Type | Applied Potential (vs. RHE) | Faradaic Efficiency for CO (%) | Key Finding |

| Nanostructured Gold Film | -0.59 V | ~78% | Selectivity increases with gold amount, saturating at the cluster-to-film transition. researchgate.net |

| Oxide-Derived Nanoporous Gold | -0.3 V to -0.5 V | >90% | Surface oxide leads to lower overpotential and suppresses hydrogen evolution. acs.org |

| Clean Nanoporous Gold | -0.4 V | ~90% | Approaches high efficiency only at more negative potentials compared to oxide-derived counterparts. acs.org |

Enhancement of Catalytic Performance by Subsurface Gold Oxide Remnants

The formation of a nanometer-thick gold surface oxide layer, which can be created during processes like electrochemical dealloying at high potentials, is crucial for enhancing catalytic performance. osti.govacs.org While often described as a "surface oxide," the process implies that remnants of this oxide phase influence the catalytic behavior even after the catalyst is subjected to reducing potentials where bulk oxide is not stable. The presence of this oxide layer during catalyst synthesis reduces surface diffusion, leading to a finer nanostructure with a higher density of active sites such as step edges and kinks. acs.org

Studies have shown that nanoporous gold prepared with a surface oxide layer (O-npAu) exhibits a higher Faradaic efficiency for CO over a wider potential window compared to clean nanoporous gold (C-npAu) prepared without the surface oxide. acs.org This enhancement is attributed to the selective promotion of the CO₂-to-CO reduction pathway over the hydrogen evolution reaction. acs.org The results underscore that creating catalysts derived from a surface oxide is a key strategy for developing stable, reactive, and selective catalysts for electrochemical CO₂ reduction. osti.gov

Modification of Gold Surface Electronic Structure for Improved Efficiency

The presence of an oxide, either as a support or as an integral part of the catalyst, can significantly modify the electronic structure of gold, which is a key factor in its catalytic activity. aps.orgrsc.org The promotion effect of the oxide is linked to its ability to enhance electron transfer from the gold to the antibonding orbitals of adsorbed reactant molecules, such as O₂ or CO₂. aps.org This charge transfer leads to a significant activation of the reactant molecule. aps.org

For instance, in CO oxidation on Au/TiO₂ catalysts, the positively charged titanium ions at the interface enhance electron transfer from the supported gold to the 2π orbitals of adsorbed O₂. aps.org This results in highly activated O₂ and facilitates the oxidation of CO with a very low barrier. aps.org A similar principle applies to CO₂ reduction, where the modification of gold's electronic properties by oxide species can facilitate the crucial electron transfer step to the CO₂ molecule, thereby lowering the energy barrier for its conversion to CO. The oxidation state of the metal ions in the oxide support may correlate with the catalytic effect; oxides with ions in high oxidation states can induce a stronger electrostatic potential, further promoting charge transfer. aps.org

Role of Adsorbed Oxygen and Charge States in Reactivity

The interaction between oxygen and gold oxide clusters is fundamental to the catalytic mechanism, with both the specific adsorption site and the electronic charge state of the cluster playing decisive roles in the adsorption and activation of molecular oxygen (O₂).

Site-Dependent Adsorption of O₂ (e.g., -O-Au sites)

Theoretical and experimental studies on small anionic gold oxide clusters (AuₓOᵧ⁻) have revealed that their reactivity toward O₂ is strongly dependent on the specific atomic arrangement at the surface. bohrium.comresearchgate.netnih.govacs.org A crucial finding is that clusters featuring an "-O-Au" site, where a gold atom is in a dangling or vertex position, show a distinct preference for O₂ adsorption. nih.govacs.orgnih.gov

These active -O-Au sites can strongly adsorb an O₂ molecule at the gold atom. nih.govacs.org In contrast, other potential sites, such as those involving only oxygen atoms or bridged "-O-Au-Au" configurations, are found to be inert toward O₂ adsorption. nih.govacs.org This site-specific activity highlights that the local atomic and electronic structure, rather than global cluster properties, governs the initial step of O₂ interaction. nih.gov

Impact of Cluster Charge on Interaction Strength and O₂ Activation

Anionic Clusters: In negatively charged clusters, the interaction between O₂ and the -O-Au site involves a chemical reaction with significant electron transfer from the cluster to the antibonding π* orbital of the O₂ molecule. researchgate.netmdpi.com This transfer of an electron effectively activates the O-O bond, preparing it for subsequent catalytic steps. researchgate.netmdpi.com

Neutral and Cationic Clusters: For neutral and positively charged clusters, the adsorption of O₂ on the -O-Au sites is primarily an electrostatic interaction. bohrium.comresearchgate.netnih.gov Cationic clusters, in particular, can feature a highly concentrated positive charge on the gold atom of the -O-Au site. This leads to strong adsorption of the O₂ molecule but provides little to no activation, as the electron transfer necessary to weaken the O-O bond does not occur. bohrium.comresearchgate.netnih.gov

This charge-dependent behavior determines whether the gold oxide cluster can effectively activate oxygen for catalytic reactions. mdpi.com

Table 2: Influence of Gold Oxide Cluster Charge on O₂ Interaction

| Cluster Charge State | Predominant Interaction Type | O₂ Adsorption Strength | O₂ Activation | Mechanism |

| Anionic (-) | Chemical Bonding | Strong | Significant | Electron transfer from the -O-Au site to the O₂ antibonding orbital. researchgate.netmdpi.com |

| Neutral (0) | Electrostatic | Moderate | Weak | Interaction with minimal electron transfer. researchgate.netmdpi.com |

| Cationic (+) | Electrostatic | Strong | Negligible | Strong electrostatic attraction with no significant electron transfer to activate the O-O bond. researchgate.netnih.gov |

O₂ as a One-Electron Acceptor from Gold Clustersnih.gov

Comprehensive research, including experimental data and theoretical calculations, has consistently shown that molecular oxygen (O₂) functions as a one-electron acceptor during its interactions with gold clusters. researchgate.netmdpi.com This process is a cornerstone of the catalytic activity observed in gold-based systems. The mechanism involves the transfer of a single electron from the gold cluster to an anti-bonding π* orbital of the O₂ molecule, which enhances both the adsorption and activation of the oxygen. researchgate.netmdpi.commpg.de

The transfer of an electron into the anti-bonding π* orbital of O₂ significantly weakens the O-O bond. researchgate.netmdpi.com This activation is critical for subsequent steps in catalytic oxidation reactions. The result of this one-electron transfer is the formation of a superoxo-like species (O₂⁻) complexed with the gold cluster. mpg.de The extent of O-O bond weakening can be observed through changes in its vibrational frequency, as detailed in the table below.

Table 1: Effect of Electron Transfer on O-O Vibrational Frequency

| Species | O-O Bond Order | Number of Anti-bonding π* Electrons | Vibrational Frequency (cm⁻¹) |

|---|---|---|---|

| O₂ (Dioxygen) | 2 | 2 | 1556 |

| O₂⁻ (Superoxide) | 1.5 | 3 | ~1074 |

| O₂²⁻ (Peroxide) | 1 | 4 | ~866 |

Data sourced from spectroscopic studies of oxygen species. mpg.de

Anionic Clusters : In anionic gold oxide clusters, the interaction between O₂ and the -O-Au sites is a chemical reaction involving significant electron transfer. bohrium.comnih.gov This results in the formation of strong chemical bonds and a high degree of O₂ activation. mdpi.com Analysis shows that the adsorbed O₂ unit can accumulate a negative charge of more than 0.6 a.u. (atomic units), confirming the transfer of an electron to its π* anti-bonding orbital. mdpi.com

Neutral and Cationic Clusters : For neutral and cationic gold oxide clusters, the interaction with O₂ is predominantly electrostatic. mdpi.combohrium.comnih.gov Cationic clusters, in particular, feature a highly concentrated positive charge on the gold atom of the -O-Au site. mdpi.combohrium.com This allows them to strongly adsorb O₂, but it also means they are poor at activating the molecule, as the positive charge inhibits the necessary electron donation. mdpi.combohrium.comnih.gov

The research findings on how the charge state of gold oxide clusters impacts O₂ interaction are summarized in the table below.

Table 2: Influence of Gold Oxide Cluster Charge State on O₂ Interaction

| Cluster Charge State | Primary Interaction Type | Electron Transfer to O₂ | Resulting O₂ Activation |

|---|---|---|---|

| Anionic | Chemical Bonding | Significant | High |

| Neutral | Electrostatic | Minimal | Low |

| Cationic | Electrostatic | Negligible | Very Low |

This table summarizes findings from density functional theory (DFT) calculations on small gold oxide clusters. mdpi.combohrium.comnih.gov

In essence, the activation of molecular oxygen on gold clusters is fundamentally an electron-driven process. The ability of anionic gold clusters, particularly at -O-Au sites, to donate a single electron to O₂ is what transforms the relatively inert molecule into a reactive superoxo species, initiating the catalytic cycle for oxidation reactions. mdpi.commpg.de

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Gold Oxide | Au₂O |

| Dioxygen | O₂ |

| Superoxide | O₂⁻ |

| Peroxide | O₂²⁻ |

| Carbon Monoxide | CO |

Electrochemical Behavior of Au₂o

Mechanism of Gold Oxide Formation on Electrode Surfaces

The formation of gold oxide on an electrode surface is an anodic process that occurs at potentials higher than the standard potential for the Au/Au₂O₃ couple. researchgate.net This process involves the oxidation of metallic gold in the presence of water or hydroxide ions.

Cyclic voltammetry is a key technique used to study the formation of gold oxides on polycrystalline gold electrodes. universiteitleiden.nl In a typical cyclic voltammogram of gold, the anodic scan (positive sweep) shows an extended plateau rather than sharp peaks for oxide formation, regardless of the pH. acs.org This plateau is attributed to the increasing energy required to form additional oxide due to repulsive interactions between the initially formed dipolar species on the surface. scispace.com

The initial stage of oxidation involves the displacement of adsorbed anions by OH⁻ or O²⁻ species. rsc.org As the potential increases, a monolayer of oxide, often referred to as α-oxide, begins to form. scispace.comnih.gov Further increases in potential can lead to the growth of a thicker, more disordered oxide layer known as β-oxide. nih.gov

Table 1: Key Features in Cyclic Voltammogram of Polycrystalline Gold

| Feature | Potential Range (vs. RHE) | Description |

| Anodic Plateau | > 1.3 V | Formation of gold oxide species. acs.orgscispace.com |

| α-Oxide Formation | Commences around 1.36 V in acidic solutions | Formation of an initial, more compact oxide layer. scispace.com |

| β-Oxide Formation | At higher potentials | Growth of a more hydrous and disordered oxide layer. nih.gov |

Note: RHE stands for Reversible Hydrogen Electrode. The exact potentials can vary with experimental conditions.

The formation of gold oxide on an electrode surface proceeds through the initial formation of oxo- and hydroxo-gold species. At lower anodic potentials, the first step is the adsorption of hydroxyl species (OH_ads). acs.org These adsorbed species can then undergo a place-exchange mechanism, where an oxygen atom penetrates the subsurface and replaces a gold atom. rsc.orgacs.org

Studies have identified different types of gold oxide species depending on the pH of the electrolyte. In acidic solutions, an α-oxide is preferentially formed. acs.org In alkaline solutions, the formation of β-oxide, identified as Au(OH)₃, is more favorable. acs.org The formation of monomeric Au(III) hydroxyl complexes, such as Au(OH)₆³⁻, has also been proposed as an intermediate in the early stages of hydrous β-oxide growth in alkaline solutions. researchgate.net

The formation of gold oxide is accompanied by a structural reconstruction of the gold surface. universiteitleiden.nl This reconstruction is driven by the place-exchange mechanism between adsorbed oxygen-containing species and the gold atoms of the electrode surface. nih.gov This process leads to the formation of a quasi-three-dimensional hydroxy-oxide film. nih.gov

The initial α-oxide is considered to be a more compact, monolayer-type structure, while the subsequently formed β-oxide is more disordered and hydrous. scispace.comnih.gov This structural change from a two-dimensional surface oxide to a three-dimensional phase has a significant impact on the electrochemical properties of the electrode. The reconstruction of the gold surface during oxidation and reduction cycles can also lead to surface roughening. acs.org

Electro-Reduction Processes of Gold Oxides

The reduction of gold oxides is observed as cathodic peaks in the negative-going sweep of a cyclic voltammogram. acs.org The characteristics of these reduction peaks provide insights into the nature of the oxide layer formed during the anodic scan. The reduction of gold oxides is generally considered an irreversible process. acs.orgrsc.org

In acidic solutions, typically only one reduction peak is observed, corresponding to the reduction of the α-oxide. acs.org As the pH increases, this peak can split into two, with the more positive peak (α-peak) attributed to the reduction of the inner monolayer of oxide and the more negative peak (β-peak) assigned to the reduction of the outer hydrous oxide. acs.org The reduction potentials shift to more negative values with longer polarization times at high anodic potentials, indicating that the formation and reduction of these oxides are highly irreversible processes. rsc.org

Table 2: Gold Oxide Reduction Peaks in Cyclic Voltammetry

| Peak | Description | pH Dependence |

| α-Peak | Reduction of the inner, more compact oxide layer. acs.org | Predominant in acidic solutions. acs.org |

| β-Peak | Reduction of the outer, more hydrous oxide layer. acs.org | Appears and becomes more prominent as pH increases. acs.org |

Interfacial Charge Distribution and its Influence on Electrochemical Behavior

The distribution of charge at the gold electrode-electrolyte interface plays a crucial role in the electrochemical behavior of gold and the formation of its oxides. universiteitleiden.nl The adsorption of anions and the formation of dipolar Auδ⁺–O_chemδ⁻ species during the initial stages of oxidation significantly alter the interfacial charge distribution. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.